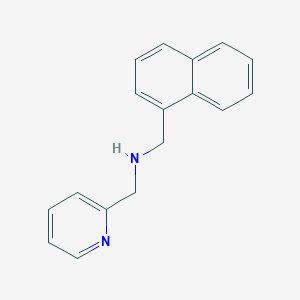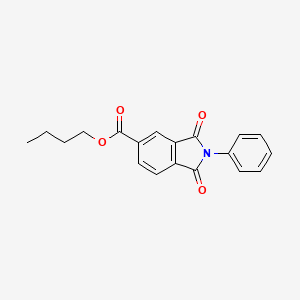![molecular formula C19H28N2O4 B12486855 Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486855.png)
Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate is a synthetic organic compound with the molecular formula C18H26N2O4 It is characterized by the presence of a benzoate ester, a morpholine ring, and a dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 5-amino-2-(morpholin-4-yl)benzoic acid, is esterified with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Dimethylpropanoyl Group: The esterified product is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or morpholine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or morpholine derivatives.
Scientific Research Applications
Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propyl 5-amino-2-(morpholin-4-yl)benzoate
- Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the presence of the dimethylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
propyl 5-(2,2-dimethylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H28N2O4/c1-5-10-25-17(22)15-13-14(20-18(23)19(2,3)4)6-7-16(15)21-8-11-24-12-9-21/h6-7,13H,5,8-12H2,1-4H3,(H,20,23) |
InChI Key |
FUKQVHOFNOKSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12486779.png)
![2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12486783.png)
![1-(2-Chlorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12486787.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)
![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)
![3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486839.png)


![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
